molecular formula C23H18N2O5 B11110926 N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11110926
M. Wt: 402.4 g/mol
InChI Key: CBMFKRPMJGIVED-UHFFFAOYSA-N
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Description

N~5~-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound known for its unique structural properties It is characterized by the presence of methoxyphenyl groups and an isoindolinecarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an amine derivative.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Amidation Reaction: The final step involves an amidation reaction where the isoindoline derivative is reacted with a suitable amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~5~-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N~5~-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of N5-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N~5~-(2-HYDROXYPHENYL)-2-(4-HYDROXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE: Similar structure but with hydroxy groups instead of methoxy groups.

    N~5~-(2-CHLOROPHENYL)-2-(4-CHLOROPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE: Similar structure but with chloro groups instead of methoxy groups.

Uniqueness

N~5~-(2-METHOXYPHENYL)-2-(4-METHOXYPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is unique due to the presence of methoxy groups, which can influence its electronic properties and reactivity. This makes it distinct from its hydroxy and chloro analogs, potentially offering different biological activities and material properties.

Properties

Molecular Formula

C23H18N2O5

Molecular Weight

402.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C23H18N2O5/c1-29-16-10-8-15(9-11-16)25-22(27)17-12-7-14(13-18(17)23(25)28)21(26)24-19-5-3-4-6-20(19)30-2/h3-13H,1-2H3,(H,24,26)

InChI Key

CBMFKRPMJGIVED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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